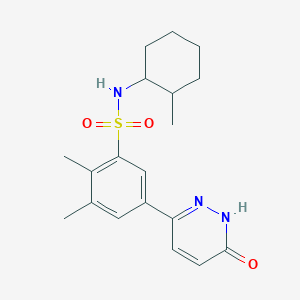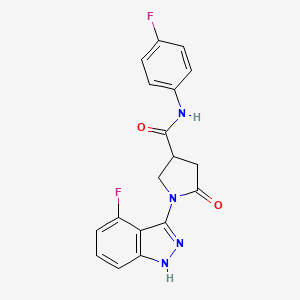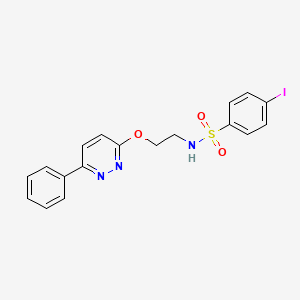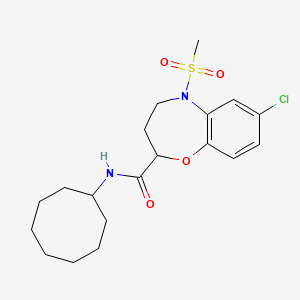
2,3-dimethyl-N-(2-methylcyclohexyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-(2-methylcyclohexyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide: is a complex organic compound with a unique structure. Let’s break it down:
2,3-dimethyl: Indicates the presence of two methyl groups attached to the 2nd and 3rd carbon atoms.
N-(2-methylcyclohexyl): The nitrogen atom is connected to a 2-methylcyclohexyl group.
5-(6-oxo-1,6-dihydropyridazin-3-yl): Refers to a pyridazinone ring with a keto group (6-oxo) at position 6.
benzenesulfonamide: Contains a sulfonamide functional group attached to a benzene ring.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidation of the sulfonamide or other functional groups.
Reduction: Reduction of the keto group or other unsaturated bonds.
Substitution: Substitution reactions at various positions.
Common Reagents and Conditions: These depend on the specific reaction. For example, oxidants like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The products formed would vary based on the reaction type. Isolation and characterization of these products would be crucial.
Scientific Research Applications
This compound’s applications span several fields:
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, antibacterial, or anticancer properties).
Chemistry: Study its reactivity and design related compounds.
Biology: Explore its interactions with biological targets (e.g., enzymes, receptors).
Industry: Assess its use in materials science or as a building block for other molecules.
Mechanism of Action
The exact mechanism remains speculative due to limited information. researchers would investigate its binding to specific receptors or enzymes, leading to biological effects. Pathways involving signal transduction, enzyme inhibition, or gene expression modulation could be relevant.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare this compound’s structure, reactivity, and biological activity with related sulfonamides, pyridazinones, and benzene derivatives.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2,3-dimethyl-N-(2-methylcyclohexyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-12-6-4-5-7-16(12)22-26(24,25)18-11-15(10-13(2)14(18)3)17-8-9-19(23)21-20-17/h8-12,16,22H,4-7H2,1-3H3,(H,21,23) |
InChI Key |
CTPACHDZLXFPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11232308.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11232313.png)
![2-(2-Methoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232326.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232331.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B11232335.png)

![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide](/img/structure/B11232357.png)
![N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide](/img/structure/B11232364.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11232376.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11232378.png)
![N-(2,5-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11232407.png)
